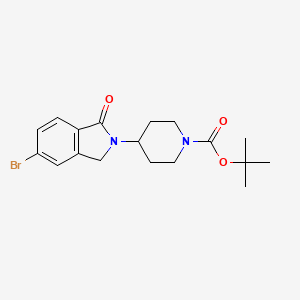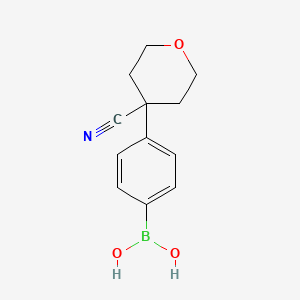
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a chlorophenoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene typically involves the reaction of 4-chlorophenol with 2-chloro-4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Oxidation: Quinones or other oxidized products.
科学的研究の応用
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but with an amino group instead of the chlorophenoxy group.
4-Chloro-2-nitrophenol: Similar structure but with a hydroxyl group instead of the chlorophenoxy group.
2-Chloro-4-nitrobenzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl position.
Uniqueness
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene is unique due to the presence of both the chlorophenoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C13H9Cl2NO3 |
|---|---|
分子量 |
298.12 g/mol |
IUPAC名 |
2-chloro-1-[(4-chlorophenoxy)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-2-5-12(6-3-10)19-8-9-1-4-11(16(17)18)7-13(9)15/h1-7H,8H2 |
InChIキー |
UNBTUQOMJKJQSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)

![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)


